6-Amino-2,4-dibromo-3-fluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-2,4-dibromo-3-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2FNO/c7-2-1-3(10)6(11)4(8)5(2)9/h1,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMAAPXJSAAGAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Br)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization Techniques: Methodological Frameworks
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their electronic environments. The chemical shift (δ) indicates the level of shielding around a proton. Protons in electron-rich environments are more shielded and appear at lower chemical shifts (upfield), while those in electron-poor environments are deshielded and appear at higher chemical shifts (downfield). Spin-spin coupling, observed as the splitting of a proton's signal into multiple peaks (a multiplet), reveals the number of neighboring protons.
For 6-Amino-2,4-dibromo-3-fluorophenol, the aromatic proton would be expected to appear in the downfield region of the spectrum. The amino (-NH₂) and hydroxyl (-OH) protons are also readily identifiable, though their chemical shifts can be broad and variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 6.5 - 7.5 | Doublet | ~2-3 Hz (due to coupling with F) |
| -NH₂ | 3.5 - 5.0 | Singlet (broad) | N/A |
| -OH | 4.5 - 6.0 | Singlet (broad) | N/A |
Note: Predicted values are based on typical ranges for similar aromatic compounds. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. thieme-connect.de Quaternary carbons, which are not attached to any protons, typically show weaker signals. youtube.com
In the ¹³C NMR spectrum of this compound, six distinct signals are expected for the aromatic carbons. The carbons attached to the electronegative bromine, fluorine, oxygen, and nitrogen atoms will be deshielded and appear at lower fields.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 145 - 155 |
| C-2 (C-Br) | 110 - 120 |
| C-3 (C-F) | 150 - 160 (doublet due to C-F coupling) |
| C-4 (C-Br) | 100 - 110 |
| C-5 | 115 - 125 |
| C-6 (C-NH₂) | 135 - 145 |
Note: Predicted values are based on typical ranges for substituted benzene (B151609) derivatives. Actual experimental values may vary.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, clear signals. The chemical shift of a fluorine atom is highly dependent on its electronic environment.
For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal would provide information about the electronic effects of the adjacent amino and bromo substituents. nih.gov
Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to establish the connectivity of proton networks.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the carbon framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing information about the stereochemistry and conformation of the molecule.
For this compound, these 2D NMR techniques would be instrumental in unambiguously assigning all proton and carbon signals and confirming the substitution pattern on the aromatic ring.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. nih.gov
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. nih.gov This high precision allows for the determination of the exact molecular formula of a compound by distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₄Br₂FNO), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass with the calculated exact mass. The presence of two bromine atoms would be evident from the characteristic isotopic pattern in the mass spectrum, where the M, M+2, and M+4 peaks would appear in an approximate 1:2:1 ratio due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the phenol (B47542), the N-H stretches of the primary amine, the C-F stretch, and the C-Br stretches. The aromatic C-H and C=C stretching vibrations will also be present. The precise positions of these bands can be influenced by the electronic effects of the various substituents on the aromatic ring.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenol O-H | Stretching | 3200-3600 (broad) |
| Amine N-H | Symmetric & Asymmetric Stretching | 3300-3500 (two bands) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-O | Stretching | 1200-1300 |
| C-N | Stretching | 1250-1350 |
| C-F | Stretching | 1000-1400 |
| C-Br | Stretching | 500-650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
The chromophore in this compound is the substituted benzene ring. The amino and hydroxyl groups are strong auxochromes, which typically cause a bathochromic (red) shift of the λmax to longer wavelengths compared to unsubstituted benzene. The bromine and fluorine atoms, as halogens, can also influence the absorption spectrum. The UV-Vis spectrum would be useful for quantitative analysis and for studying the effects of solvent polarity on the electronic structure.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax (nm) | Electronic Transition |
| Ethanol | ~280-300 | π → π |
| Hexane | ~275-295 | π → π |
X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions (If Applicable)
X-ray crystallography is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles.
This technique would definitively establish the substitution pattern on the benzene ring and the conformation of the amino and hydroxyl groups relative to the ring. Furthermore, it would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the -OH and -NH2 groups, and potentially halogen bonding involving the bromine atoms. This information is crucial for understanding the packing of molecules in the solid state and its influence on the physical properties of the compound. As no public crystallographic data is available, a detailed analysis is not possible at this time.
Mechanistic Organic Chemistry Investigations of 6 Amino 2,4 Dibromo 3 Fluorophenol Transformations
Reaction Kinetics and Thermodynamics of Transformation Pathways
Detailed kinetic and thermodynamic data specifically for 6-Amino-2,4-dibromo-3-fluorophenol are not extensively reported in the literature. However, the reactivity can be inferred from studies of analogous compounds and theoretical calculations. Thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, dictate the position of equilibrium for any given transformation, while kinetics determines the reaction rate.
Thermodynamic calculations, often performed using Density Functional Theory (DFT), can predict the stability of reactants, intermediates, and products, thereby indicating the favorability of a reaction pathway. For instance, the thermodynamics of aminolysis and hydrolysis reactions have been computationally modeled for various carbonyl compounds, showing that reactions with amines are generally more thermodynamically favorable than those with water. mdpi.com Such principles can be extended to predict the outcomes of reactions involving the amino group of the target molecule.
Furthermore, thermodynamic data for related compounds can be used to estimate reaction directions based on the second law of thermodynamics. nih.gov The reaction of 6-amino-2-mercapto-3H-pyrimidin-4-one with dibromoalkanes, for example, has been studied to understand the thermodynamic properties and regioselectivity of the resulting products. nih.gov Similarly, the enthalpies and entropies of solution for compounds like 2,4,6-tribromophenol (B41969) and various bromoanilines have been determined, providing insight into the energetics of solvation and intermolecular interactions, which are crucial for understanding reaction kinetics in solution. royalholloway.ac.uk
The kinetics of transformations involving substituted phenols are highly dependent on the nature of the substituents. In oxidation reactions, for example, the rate-limiting step is often hydrogen atom transfer (HAT) from the phenolic hydroxyl group. nih.gov The rate of this step is influenced by the bond dissociation energy of the O-H bond, which is in turn affected by the electronic properties of the ring substituents. Electron-donating groups are generally expected to accelerate reactions where positive charge builds up in the transition state, such as electrophilic aromatic substitution. Conversely, electron-withdrawing groups would slow such reactions.
Electrophilic Aromatic Substitution (EAS) Pathways on the Substituted Phenol (B47542) Ring
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The aromatic ring of this compound is highly substituted, and the rate and regioselectivity of any further substitution are determined by the cumulative effects of the existing groups. numberanalytics.com123helpme.com
All four substituent types on the this compound ring—amino, hydroxyl, bromo, and fluoro—are ortho, para-directors. uobabylon.edu.iqminia.edu.egpressbooks.pub This means they direct incoming electrophiles to the positions ortho and para relative to themselves. In this molecule, the positions on the ring are C1 (bearing -OH), C2 (-Br), C3 (-F), C4 (-Br), and C6 (-NH₂). The only available position for substitution is C5.
In this compound, the directing effects are as follows:
-OH group (at C1): Directs ortho (C2, C6) and para (C4). These positions are already substituted.
-NH₂ group (at C6): Directs ortho (C1, C5) and para (C3). The C1 and C3 positions are substituted. It strongly directs towards the open C5 position.
-Br group (at C2): Directs ortho (C1, C3) and para (C5). It directs towards the open C5 position.
-F group (at C3): Directs ortho (C2, C4) and para (C6). These positions are already substituted.
-Br group (at C4): Directs ortho (C3, C5) and para (C1). It directs towards the open C5 position.
All directing effects converge on the single remaining unsubstituted position, C5. Therefore, electrophilic aromatic substitution on this compound is predicted to occur with high regioselectivity at the C5 position. The powerful activation provided by the amino and hydroxyl groups ensures that this reaction should proceed readily.
| Substituent | Effect on Reactivity | Directing Effect | Governing Factor |
|---|---|---|---|
| -NH₂ (Amino) | Strongly Activating | Ortho, Para | Strong Resonance Donation uobabylon.edu.iq |
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Strong Resonance Donation uobabylon.edu.iq |
| -Br (Bromo) | Deactivating | Ortho, Para | Inductive Withdrawal > Resonance Donation minia.edu.eg |
| -F (Fluoro) | Deactivating | Ortho, Para | Strong Inductive Withdrawal > Resonance Donation minia.edu.eg |
Due to the highly activated nature of the phenol ring, many EAS reactions may proceed without a Lewis acid catalyst, which is typically required for less reactive aromatic compounds. chemistrysteps.commasterorganicchemistry.com For example, the bromination of phenol occurs readily with aqueous bromine, often leading to polysubstitution. uomustansiriyah.edu.iq In the case of this compound, since only one position is available, monosubstitution at C5 is expected.
The choice of electrophile and reaction conditions is still crucial:
Halogenation: Reaction with Br₂ or Cl₂ would likely occur rapidly, even in a non-polar solvent, to yield the 5-halo derivative. uomustansiriyah.edu.iq
Nitration: Direct nitration with dilute nitric acid is possible, but oxidation of the ring is a significant side reaction for highly activated phenols. uomustansiriyah.edu.iqchemistrysteps.com Using milder nitrating agents or protecting the activating groups might be necessary to achieve a clean reaction.
Friedel-Crafts Reactions: While phenols can undergo Friedel-Crafts reactions, the hydroxyl group can coordinate with the Lewis acid catalyst, potentially deactivating the ring. chemistrysteps.comnptel.ac.in However, the strong activation of the ring might still allow the reaction to proceed, particularly with weaker catalysts. nptel.ac.in
Nucleophilic Substitution Reactions Involving Halogen Sites (SNAr, SN2)
The bromine and fluorine atoms on the ring can potentially be displaced by nucleophiles. The primary mechanism for this on an aromatic ring is nucleophilic aromatic substitution (SNAr). This pathway is facilitated by the presence of electron-withdrawing groups on the ring, particularly those positioned ortho and para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org
The SNAr mechanism involves two steps:
Addition: The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.orgcore.ac.uk
Elimination: The leaving group departs, restoring the aromaticity of the ring.
In this compound, the situation is complex. The -OH and -NH₂ groups are electron-donating, which would disfavor the formation of the negatively charged Meisenheimer complex. However, the halogen atoms themselves are electron-withdrawing. The relative reactivity of the halogen sites (C2-Br, C3-F, C4-Br) towards SNAr would depend on the balance of these electronic effects and the nature of the nucleophile. Generally, fluorine is a better leaving group than bromine in activated SNAr reactions because its high electronegativity makes the attached carbon more electrophilic, favoring the initial attack by the nucleophile. nih.gov However, C-Br bonds are weaker than C-F bonds, which can make bromide a better leaving group in the elimination step.
Another possible, though less common, pathway is an SN2 reaction at the bromine atom, where the nucleophile attacks the bromine itself, leading to dehalogenation and the formation of a phenide anion as the leaving group. nih.gov This has been observed in gas-phase reactions of polyfluorobromobenzenes with certain nucleophiles. nih.gov
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. savemyexams.com The phenoxide is an even more powerful activator for EAS reactions. The -OH group can also be converted into an ether via the Williamson ether synthesis or an ester through reaction with an acyl halide or anhydride.
Phenols are susceptible to oxidation, often yielding quinones as products. libretexts.org The oxidation of substituted phenols can proceed through several mechanisms, frequently initiated by the formation of a phenoxyl radical. numberanalytics.comscispace.com
The primary mechanisms for phenol oxidation include:
Hydrogen Atom Transfer (HAT): A one-electron oxidant abstracts the hydrogen atom from the hydroxyl group, directly forming a neutral phenoxyl radical. nih.gov
Proton-Coupled Electron Transfer (PCET): This can occur as a stepwise process of either proton transfer followed by electron transfer (PT-ET) or electron transfer followed by proton transfer (ET-PT). nih.gov
Once formed, the phenoxyl radical is resonance-stabilized. Subsequent reaction pathways determine the final products. For this compound, oxidation could potentially lead to the formation of a benzoquinone derivative. The specific structure of the quinone would depend on which groups, if any, are eliminated during the oxidation process. Studies on other substituted phenols show that oxidation can lead to complex product mixtures, including coupled dimers and polymers, especially under electrochemical oxidation conditions. scispace.com The ease of oxidation is influenced by the substituents; electron-donating groups generally make the phenol easier to oxidize. acs.orgnih.gov
Etherification and Esterification Reactions
The phenolic hydroxyl group of this compound is a key site for etherification and esterification reactions. The nucleophilicity of the phenoxide, formed under basic conditions, is crucial for these transformations.
Etherification: The formation of an ether linkage typically proceeds via a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. The reaction is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group. The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions. For instance, sterically hindered phenols can be O-alkylated using alkyl halides in the presence of a base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF). google.comgoogle.com While specific studies on this compound are not extensively documented, the O-alkylation of similar dibromophenols has been reported. For example, the reaction of a dibromophenol with N,N-dimethyl-3-chloropropylamine in the presence of cesium carbonate has been used in the synthesis of natural product analogs. rsc.org The electron-withdrawing nature of the bromo and fluoro substituents would decrease the acidity of the phenolic proton compared to phenol itself, requiring a sufficiently strong base for deprotonation.
Esterification: The hydroxyl group can also be converted to an ester. This can be achieved by reaction with an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. The reactivity in esterification is also influenced by the steric hindrance around the hydroxyl group and the electronic nature of the substituents.
The table below illustrates typical conditions for etherification and esterification of substituted phenols, which can be considered analogous to the potential reactions of this compound.
| Reaction Type | Electrophile | Base/Catalyst | Solvent | Product Type |
| Etherification | Alkyl Halide (e.g., CH₃I) | K₂CO₃ | Acetonitrile (B52724) | Aryl Methyl Ether |
| Etherification | Alkyl Halide (e.g., Ethyl Bromide) | NaH | DMF | Aryl Ethyl Ether |
| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine | Dichloromethane | Aryl Acetate (B1210297) |
| Esterification | Acid Anhydride (e.g., Acetic Anhydride) | Acid Catalyst (e.g., H₂SO₄) | None | Aryl Acetate |
Reactivity of the Amino Group
The amino group in this compound introduces another reactive site, capable of undergoing a variety of transformations typical of primary anilines.
Amidation and Alkylation Reactions
Amidation: The amino group can be readily acylated to form the corresponding amide. This reaction is often carried out using acyl chlorides or acid anhydrides. The nucleophilicity of the amino group is a key factor in this transformation. The presence of electron-withdrawing bromine and fluorine atoms on the ring is expected to decrease the basicity and nucleophilicity of the amino group compared to aniline (B41778). However, amidation is still a feasible and common reaction for substituted anilines. For example, N-substituted aminobenzoxazoles can be synthesized from o-aminophenols. nih.gov
Alkylation: The amino group can also undergo alkylation with alkyl halides. However, overalkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride, provides a more controlled method for the synthesis of secondary and tertiary amines. pressbooks.pub The steric hindrance from the ortho-bromine atom in this compound would likely influence the ease of alkylation.
Below is a table summarizing representative amidation and alkylation reactions for substituted anilines.
| Reaction Type | Reagent(s) | Product Type |
| Amidation | Acyl Chloride (e.g., Benzoyl Chloride) | N-Aryl Amide |
| Amidation | Acid Anhydride (e.g., Acetic Anhydride) | N-Aryl Amide |
| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | Mono- and di-alkylated anilines |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | N-Alkyl Aniline |
Basicity and Protonation Effects in Reaction Media
The amino group imparts basic properties to the molecule. The basicity of the amino group in this compound is significantly influenced by the electronic effects of the substituents on the aromatic ring. The two bromine atoms and the fluorine atom are electron-withdrawing through their inductive effects, which decreases the electron density on the nitrogen atom, thereby reducing its basicity compared to aniline. vedantu.com
In acidic media, the amino group will be protonated to form an ammonium salt (-NH₃⁺). quora.com This protonation has profound effects on the reactivity of the molecule. The anilinium ion is strongly deactivating and meta-directing for electrophilic aromatic substitution. Therefore, under acidic conditions, reactions targeting the aromatic ring are less favorable.
The relative acidity of the phenolic proton and the basicity of the amino group are important considerations. Aminophenols are amphoteric compounds. chemcess.com In strongly acidic solutions, the amino group is protonated, while in strongly basic solutions, the phenolic proton is removed to form a phenoxide. researchgate.net The pH of the reaction medium can thus be used to selectively favor reactions at either the amino or the hydroxyl group. For instance, to favor reactions at the hydroxyl group, a strong base can be used to form the phenoxide, which is a much stronger nucleophile than the neutral hydroxyl group. researchgate.net Conversely, to protect the amino group from unwanted side reactions during a transformation at the hydroxyl group, it can be protonated in acidic media or protected, for example, by acetylation.
Rearrangement Reactions (If Applicable)
Substituted aminophenols and their derivatives can undergo various rearrangement reactions, often under specific conditions. While no rearrangement reactions have been explicitly reported for this compound, the structural motifs present in the molecule suggest that certain types of rearrangements could be plausible under appropriate conditions.
For example, the diazotization of the amino group with nitrous acid (HNO₂) to form a diazonium salt is a common transformation for primary anilines. These diazonium salts are versatile intermediates that can undergo a variety of substitution reactions. In some cases, rearrangements can occur during or after the formation of the diazonium salt.
Rearrangements like the Bamberger rearrangement, which involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to p-aminophenols, are known for aniline derivatives. wiley-vch.de While this specific rearrangement starts from a different precursor, it highlights the potential for skeletal reorganization in related systems. Similarly, other named reactions involving aniline derivatives, such as the benzidine (B372746) rearrangement of hydrazobenzenes, demonstrate the diverse reactivity of these compounds. berhamporegirlscollege.ac.in
The presence of multiple halogen substituents on the ring of this compound would undoubtedly influence the migratory aptitude of groups and the stability of any intermediates, making the prediction of specific rearrangement pathways speculative without direct experimental evidence. Any investigation into such reactions would need to carefully consider the electronic and steric landscape of this particular molecule.
Computational and Theoretical Studies on 6 Amino 2,4 Dibromo 3 Fluorophenol
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. scirp.orgnih.gov These methods provide a robust framework for analyzing the fundamental properties of 6-Amino-2,4-dibromo-3-fluorophenol.
Molecular Geometry Optimization and Conformation Analysis
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to find the minimum energy structure. ijcps.org The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found.
The resulting optimized geometry provides crucial information about the steric and electronic interactions between the substituents on the phenol (B47542) ring. The bulky bromine atoms, the electronegative fluorine atom, and the electron-donating amino and hydroxyl groups all influence the final structure.
Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | 1.39 - 1.41 |
| C-O | 1.36 |
| C-N | 1.40 |
| C-F | 1.35 |
| C-Br | 1.90 |
| O-H | 0.96 |
| N-H | 1.01 |
| Bond Angles (°) ** | |
| C-C-C (aromatic) | 118 - 122 |
| C-C-O | 119 |
| C-C-N | 121 |
| C-C-F | 119 |
| C-C-Br | 120 |
| C-O-H | 109 |
| H-N-H | 115 |
| Dihedral Angles (°) ** | |
| C-C-O-H | ~0 or ~180 |
| C-C-N-H | Variable |
Note: These are illustrative values based on typical DFT calculations for similar substituted phenols and may vary depending on the level of theory and basis set used. ijcps.orgresearchgate.netresearchgate.netexplorationpub.comnih.gov
Conformational analysis is also a critical aspect, particularly concerning the rotation of the hydroxyl and amino groups. ijpsr.comdrugdesign.orgnih.gov The orientation of these groups can be influenced by intramolecular hydrogen bonding between the hydroxyl hydrogen and the amino nitrogen, or between the amino hydrogens and the adjacent fluorine or oxygen atoms. By calculating the energy at different rotational angles (dihedral scans), a potential energy surface can be mapped to identify the most stable conformers and the energy barriers between them. drugdesign.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Sites
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. frontiersin.orgrsc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the electron-donating amino and hydroxyl groups. These groups increase the energy of the HOMO, making the molecule susceptible to electrophilic attack. The LUMO, conversely, would be distributed over the aromatic ring with contributions from the electronegative bromine and fluorine atoms, indicating the sites for potential nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 4.0 to 5.0 |
Note: These are estimated values based on typical DFT calculations for substituted aromatic compounds. Actual values will depend on the computational method. frontiersin.orgresearchgate.net
Analysis of the FMOs helps in predicting the most probable sites for chemical reactions. For instance, electrophilic substitution reactions would likely occur at the carbon atoms with the highest HOMO density, which are ortho and para to the powerful activating amino and hydroxyl groups, although some of these positions are already substituted.
Electrostatic Potential (ESP) Surface Analysis for Charge Distribution and Interaction Prediction
The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. researchgate.netresearchgate.netyoutube.com It is a valuable tool for predicting intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. The ESP map is colored to indicate different potential values, with red representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor). walisongo.ac.id
In this compound, the ESP map would likely show negative potential (red/yellow) around the electronegative oxygen, fluorine, and bromine atoms, as well as the lone pair of the nitrogen atom. These regions are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl and amino groups would exhibit positive potential (blue), making them sites for nucleophilic interaction and hydrogen bond donation. The aromatic ring itself will show a complex distribution of charge due to the competing effects of the various substituents.
Thermochemical Parameters and Reaction Energy Profiles
DFT calculations can also be used to predict various thermochemical parameters, such as enthalpy of formation, entropy, and Gibbs free energy. researchgate.netnih.gov These parameters are crucial for understanding the stability of the molecule and the thermodynamics of reactions in which it participates.
Furthermore, by calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed. This profile provides insights into the kinetics and thermodynamics of a chemical process, including the activation energy, which determines the reaction rate. For example, one could theoretically study the reaction energy profile for the further halogenation or nitrosation of this compound to predict the feasibility and outcome of such reactions.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. bioinformaticsreview.comyoutube.com MD simulations model the movement of atoms and molecules based on classical mechanics, taking into account intermolecular forces.
For this compound, MD simulations can be used to study its behavior in different solvents. rsc.org By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how the solvent affects its conformation and interactions. researchgate.netupc.edu For instance, the hydrogen bonding network between the molecule and water can be analyzed, providing insights into its solubility and how the solvent might influence its reactivity. MD simulations can also reveal information about the flexibility of the molecule, such as the rotation of its functional groups and the vibrations of its bonds.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnyu.edu By comparing the predicted spectrum with the experimental one, the proposed structure can be confirmed. nih.govacs.orgresearchgate.net
For this compound, the ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be calculated. The predicted shifts would be highly sensitive to the electronic environment of each nucleus, which is influenced by the surrounding substituents.
Table 3: Illustrative Predicted NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| Aromatic-H | 6.5 - 7.5 |
| OH | 4.5 - 6.0 |
| NH₂ | 3.5 - 5.0 |
| ¹³C NMR | |
| C-OH | 145 - 155 |
| C-NH₂ | 135 - 145 |
| C-F | 150 - 160 (with C-F coupling) |
| C-Br | 100 - 110 |
| Aromatic C-H | 115 - 125 |
| ¹⁹F NMR | |
| Ar-F | -110 to -130 |
Note: These are illustrative values and are highly dependent on the solvent and the computational method used. The values are referenced against standard compounds (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). nih.govacs.org
Structure-Activity Relationship (SAR) Studies from a Theoretical Standpoint (Non-Biological Activity)
No information is currently available in published literature regarding theoretical non-biological structure-activity relationship studies on this compound. Such studies would typically involve quantum chemical calculations to determine molecular descriptors like electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and various thermodynamic properties. These descriptors would then be correlated with specific non-biological activities, such as material properties or reactivity, to understand how the compound's structure influences its function in a non-biological context. The absence of such data precludes any detailed discussion on this topic.
Influence of Halogen Substituents on Non-Covalent Interactions
Similarly, there is a lack of specific research on the influence of the bromine and fluorine substituents on the non-covalent interactions of this compound. Halogen bonding, a significant non-covalent interaction where a halogen atom acts as an electrophilic center, is a subject of considerable research interest. Theoretical studies in this area would typically analyze the strength, directionality, and nature of halogen bonds and other non-covalent interactions, such as hydrogen bonds and van der Waals forces, within the molecular structure and in intermolecular contexts.
General principles of computational chemistry suggest that the electron-withdrawing nature of the fluorine and bromine atoms would significantly modulate the electron distribution on the aromatic ring and the amino and hydroxyl groups. This, in turn, would influence the compound's ability to participate in various non-covalent interactions. However, without specific computational models and analyses for this compound, any discussion remains speculative.
Chemical Reactivity, Derivatization, and Further Synthetic Utility
Strategies for Selective Chemical Derivatization for Analytical and Preparative Purposes
Selective derivatization of the phenolic hydroxyl and amino groups of 6-Amino-2,4-dibromo-3-fluorophenol is a key strategy for its application in both analytical and preparative chemistry. Such modifications can be employed to enhance solubility, improve chromatographic behavior, introduce new functionalities, or protect one group while reacting the other.
The phenolic hydroxyl group is a prime site for derivatization through reactions like acylation and silylation. These modifications are often straightforward and can be achieved with high yields.
Acylation: The hydroxyl group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction converts the phenol (B47542) into an ester, which can be useful for protecting the hydroxyl group or for introducing specific functionalities.
Silylation: Silylation is another common strategy to protect the phenolic hydroxyl group. Silyl (B83357) ethers are formed by reacting the phenol with a silyl halide (e.g., trimethylsilyl (B98337) chloride, tert-butyldimethylsilyl chloride) in the presence of a base like triethylamine (B128534) or imidazole. The choice of the silyl group allows for tuning the stability of the protecting group.
| Derivatization Reaction | Reagents and Conditions | Product Type | Purpose |
| Acylation | Acyl chloride or anhydride, base (e.g., pyridine (B92270), triethylamine) | Phenolic Ester | Protection of hydroxyl group, introduction of new functional groups. |
| Silylation | Silyl halide (e.g., TMSCl, TBDMSCl), base (e.g., imidazole) | Silyl Ether | Protection of hydroxyl group, enhancement of solubility in organic solvents. |
The amino group in this compound is a nucleophilic center and can undergo various derivatization reactions, including acylation and alkylation.
Acylation: The amino group can be acylated to form amides using reagents similar to those used for hydroxyl group acylation. Selective N-acylation in the presence of the phenolic hydroxyl group can often be achieved by careful control of reaction conditions, such as temperature and the choice of base.
Alkylation: N-alkylation of the amino group can be accomplished using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination provides a more controlled method for mono-alkylation, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.
| Derivatization Reaction | Reagents and Conditions | Product Type | Purpose |
| Acylation | Acyl chloride or anhydride, base (e.g., pyridine, triethylamine) | Amide | Protection of amino group, synthesis of biologically active amides. |
| Alkylation | Alkyl halide, base; or Aldehyde/ketone and a reducing agent (reductive amination) | Alkylated Amine | Introduction of alkyl substituents, modification of electronic properties. |
Transformation into New Functional Materials or Chemical Intermediates
The unique combination of functional groups and halogen substituents in this compound makes it an attractive building block for the synthesis of a variety of more complex molecules and materials with specialized properties.
Halogenated compounds, particularly those containing bromine, are well-known for their flame-retardant properties. When incorporated into polymers, they can act in the gas phase by releasing halogen radicals that interrupt the combustion cycle, or in the condensed phase by promoting char formation. This compound, with its high bromine content, is a potential candidate for use as a reactive flame retardant. The phenolic hydroxyl or amino group can be used to chemically incorporate the molecule into a polymer backbone or as a capping agent for polymer chains. This covalent bonding prevents leaching of the flame retardant, a common issue with additive flame retardants.
The presence of multiple reaction sites on this compound allows for its use as a versatile scaffold in the synthesis of more complex organic molecules. The bromine and fluorine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-heteroatom bonds. This enables the construction of intricate molecular architectures with potential applications in medicinal chemistry and materials science.
Ortho-aminophenols are valuable precursors for the synthesis of a wide range of heterocyclic compounds. This compound can be utilized in condensation reactions with various electrophiles to construct important heterocyclic rings. For instance, reaction with carboxylic acids or their derivatives can lead to the formation of benzoxazoles. nih.gov Similarly, reaction with β-dicarbonyl compounds can yield substituted quinolines. These heterocyclic cores are prevalent in many biologically active molecules and functional materials. The presence of the bromine and fluorine atoms on the resulting heterocyclic system offers further opportunities for diversification through cross-coupling reactions.
| Synthetic Application | Reaction Partners | Resulting Heterocycle | Potential Utility |
| Benzoxazole Synthesis | Carboxylic acids, aldehydes, or orthoesters | 2-Substituted-5,7-dibromo-6-fluorobenzoxazole | Pharmaceuticals, organic electronics |
| Phenoxazine Synthesis | Catechols or o-benzoquinones | Substituted dibromo-fluorophenoxazine | Dyes, fluorescent probes, redox-active materials |
Advanced Research Perspectives and Future Directions
Development of Green Chemistry Approaches for Synthesis and Derivatization
The principles of green chemistry, which encourage the reduction of pollution and energy consumption, are increasingly vital in chemical synthesis. nih.gov The synthesis of complex aromatic amines and phenols often involves multi-step processes that can benefit from greener methodologies. A common route to aminophenols involves the reduction of a corresponding nitrophenol. dtic.mil Traditional reduction methods can be environmentally problematic, whereas catalytic hydrogenation represents a cleaner alternative. google.com
Future research could focus on a green synthesis of 6-Amino-2,4-dibromo-3-fluorophenol, likely starting from its nitrated precursor. This would involve catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) with molecular hydrogen, often in more environmentally benign solvents like water or ethanol. google.com Another green approach is the development of solvent-free reaction conditions, which have been successfully applied to other aromatic functionalizations and cyclotrimerization reactions. nih.govresearchgate.net Such methods reduce volatile organic compound (VOC) emissions and can simplify product purification. researchgate.netgoogle.com The use of water as a solvent for halogenation reactions, catalyzed by copper compounds, also presents a promising green route for preparing halogenated aromatic compounds. google.com
Exploration of Novel Catalytic Systems for Transformations
Catalysis is central to the efficient synthesis and functionalization of complex molecules. For a molecule like this compound, two key transformations are of interest: its synthesis via reduction and its subsequent derivatization.
The catalytic hydrogenation of the precursor nitrophenol is a critical step. While noble metal catalysts like palladium are highly effective, there is a growing interest in developing catalysts from more earth-abundant and less expensive base metals. rsc.orgacs.org For instance, manganese-based catalysts have shown excellent yields for the hydrogenation of nitroarenes under relatively mild conditions. acs.org Nickel-based catalytic membranes derived from metal-organic frameworks (MOFs) have also been developed for the efficient hydrogenation of p-nitrophenol to p-aminophenol, offering high stability and preventing catalyst leaching and agglomeration. acs.org
For derivatization, palladium-catalyzed cross-coupling reactions are powerful tools. The bromine atoms on the ring are ideal handles for reactions like the Buchwald-Hartwig amination to introduce new C-N bonds, allowing for the synthesis of a wide array of derivatives. rsc.orgnih.gov The development of ligands that promote these reactions at room temperature and with low catalyst loadings makes the process more efficient and sustainable. nih.gov
Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes
Machine learning models, such as RegioML, have been developed to predict the sites of electrophilic aromatic substitution with high accuracy (up to 90-93% on validation sets). nih.govchemrxiv.orgrsc.orgresearchgate.net These tools use quantum mechanical descriptors and advanced algorithms to identify the most probable reactive sites on a complex aromatic molecule. researchgate.net Applying such a model to this compound could provide valuable insights into its reactivity, saving significant experimental time and resources.
Detailed Investigation of Halogen Bonding and Other Non-Covalent Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor), interacting with a nucleophile. nih.gov This occurs due to an anisotropic distribution of electron density on the halogen, creating a region of positive electrostatic potential known as a σ-hole. nih.gov The strength of this bond is tunable and increases from fluorine to iodine. nih.gov
The presence of two bromine atoms and one fluorine atom on this compound makes it an excellent candidate for studying halogen bonding. The bromine atoms, in particular, can act as effective halogen bond donors. Computational studies are crucial for understanding and predicting the geometry and energy of these interactions. researchgate.netforagerone.comdntb.gov.ua Research in this area could explore how this molecule self-assembles in the solid state or how it interacts with other molecules in solution. Understanding these interactions is key to designing new supramolecular structures and functional materials, such as liquid crystals or anion transporters. nih.gov
Expanding the Chemical Space through Further Functionalization
As a highly functionalized building block, this compound offers numerous possibilities for creating a diverse library of new compounds. Each functional group—the primary amine, the hydroxyl group, and the halogens—can be selectively modified.
Amino Group (-NH₂): The primary amine can undergo diazotization followed by substitution to introduce a wide range of other functional groups. It can also be acylated or alkylated to form various amides and secondary or tertiary amines.
Hydroxyl Group (-OH): The phenolic hydroxyl is acidic and can be readily converted into ethers (Williamson ether synthesis) or esters, altering the molecule's solubility and electronic properties.
Halogen Atoms (-Br, -F): The two bromine atoms are particularly valuable handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions allow for the formation of new carbon-carbon bonds, linking the phenolic core to other aryl, alkyl, or alkyne groups. While the C-F bond is much stronger and less reactive, it can still be a site for specific transformations under harsher conditions or with specialized catalysts.
Aromatic Ring: Further electrophilic substitution on the ring is possible, though the position of attack would be complex to predict without computational models due to the competing directing effects of the existing substituents.
Role in Understanding Fundamental Aromatic Reactivity with Multiple Directing Groups
The reactivity of a substituted benzene (B151609) ring in electrophilic aromatic substitution is governed by the electronic properties of the substituents already present. ucalgary.ca These groups can be activating or deactivating and direct incoming electrophiles to specific positions (ortho, meta, or para). wikipedia.org
This compound is an exceptional case study for fundamental organic chemistry because it possesses multiple, competing directing groups. The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating, ortho-, para-directors. libretexts.orgquora.combyjus.comyoutube.com Conversely, the halogens (-Br, -F) are deactivating yet also ortho-, para-directing due to a combination of their electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.orgyoutube.com
The interplay between these five substituents creates a complex reactivity landscape. The strong activation by the -OH and -NH₂ groups will likely dominate, making the ring highly reactive towards electrophiles. libretexts.org However, predicting the precise location of a new substituent requires careful consideration of the combined electronic and steric effects of all groups. This molecule serves as an advanced model for testing and refining our understanding of substituent effects in polysubstituted aromatic systems.
| Substituent | Activating/Deactivating Effect | Directing Effect |
|---|---|---|
| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |
| -NH₂ (Amino) | Strongly Activating | Ortho, Para |
| -Br (Bromo) | Deactivating | Ortho, Para |
| -F (Fluoro) | Deactivating | Ortho, Para |
Contribution to Advanced Materials Science and Specialty Chemical Development (Non-Medicinal)
The unique combination of functional groups on this compound makes it a promising monomer or intermediate for advanced materials.
Specialty Polymers: The ortho-disposed amino and hydroxyl groups are characteristic of monomers used to synthesize polybenzoxazoles (PBOs). dtic.mil PBOs are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Incorporating the dibromo-fluoro-substituted monomer into a PBO backbone could yield novel polymers with enhanced properties, such as increased flame retardancy, lower water absorption due to hydrophobicity imparted by the halogens, and modified solubility. The synthesis of poly(m-aminophenol) and its subsequent cross-linking has been explored, indicating the utility of aminophenols in polymer chemistry. tandfonline.com
Flame Retardants: Polyhalogenated aromatic compounds are widely used as flame retardants. The high bromine content of this molecule suggests it could be investigated as a reactive or additive flame retardant for various polymer systems.
Fine Chemicals: As a complex building block, it can serve as a starting material for the synthesis of specialty chemicals such as dyes, pigments, or components for electronic materials where specific electronic properties and thermal stability are required.
Compound Reference Table
| Compound Name | Molecular Formula | CAS Number |
|---|---|---|
| This compound | C₆H₄Br₂FNO | 344-10-5 angenechemical.com |
| p-Nitrophenol (4-Nitrophenol) | C₆H₅NO₃ | 100-02-7 |
| p-Aminophenol (4-Aminophenol) | C₆H₇NO | 123-30-8 |
| 2,4,6-tribromophenol (B41969) | C₆H₃Br₃O | 118-79-6 |
| 2-Amino-4,6-dibromophenol | C₆H₅Br₂NO | 10539-14-7 nih.gov |
| 2,4-Dibromo-6-fluorophenol | C₆H₃Br₂FO | 576-86-3 nih.gov |
| 2-Amino-4-bromo-3,6-difluorobenzoic acid | C₇H₄BrF₂NO₂ | 1698535-33-9 bldpharm.com |
Q & A
Q. What are the primary synthetic routes for preparing 6-amino-2,4-dibromo-3-fluorophenol, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is typically synthesized via halogenation of aminophenol precursors. For example, sequential bromination and fluorination of 3-fluoro-4-aminophenol under controlled temperature (0–5°C) using N-bromosuccinimide (NBS) in acetic acid yields the target compound . Purity (>98%) is achieved through recrystallization in ethanol/water mixtures, monitored by HPLC. Key factors include stoichiometric control of brominating agents and inert atmosphere conditions to prevent oxidation of the amino group.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- Methodological Answer :
- NMR : Monitor -NMR for aromatic proton splitting patterns (e.g., doublets at δ 6.8–7.2 ppm for H-5) and -NMR for fluorine environment (δ -110 to -120 ppm) .
- IR : Confirm hydroxyl (3200–3400 cm) and amino (3350–3500 cm) stretches.
- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 268.9 (CHBrFNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity patterns of this compound derivatives in cross-coupling reactions?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–80% for aryl boronic acids) often arise from steric hindrance at the 2- and 4-positions. To address this:
- Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.
- Optimize solvent polarity (DMF > THF) to enhance solubility of halogenated intermediates.
- Validate competing pathways (e.g., debromination vs. coupling) via -NMR tracking .
Q. What strategies optimize regioselective functionalization of this compound for targeted drug intermediates?
- Methodological Answer :
- Protection/Deprotection : Protect the amino group with Boc (tert-butoxycarbonyl) to direct bromine substitution at the 4-position .
- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the hydroxyl group, enabling directed ortho-lithiation for C–H functionalization .
- Table: Substituent Effects on Reactivity
| Position | Substituent | Reactivity in SNAr | Preferred Conditions |
|---|---|---|---|
| 2 | Br | Low (steric) | High temp (80°C), DMF |
| 4 | Br | Moderate | Pd(OAc), SPhos |
| 3 | F | High (directing) | Electrophilic fluorination |
Q. How does the electronic and steric profile of this compound influence its bioactivity in antimicrobial assays?
- Methodological Answer : The compound’s bioactivity stems from halogen-bonding (Br, F) with bacterial enzymes. For MIC (Minimum Inhibitory Concentration) assays:
- Gram-positive bacteria : MIC = 8–16 µg/mL (vs. S. aureus), attributed to Br’s lipophilicity enhancing membrane penetration.
- Enzyme Inhibition : Fluorine’s electronegativity disrupts ATP-binding pockets in kinases (IC = 2.5 µM) .
- Counteract Toxicity : Use Ames test (TA98 strain) to rule out mutagenicity from bromine radicals.
Data Contradiction Analysis
Q. Why do computational models and experimental data conflict in predicting the acidity (pKa) of this compound?
- Methodological Answer : DFT calculations often underestimate pKa due to neglect of solvation effects. Experimental pKa (8.2–8.5) vs. computed (7.8):
- Mitigation : Apply implicit solvent models (e.g., COSMO-RS) and validate with potentiometric titration in 30% MeOH/HO .
- Table: pKa Comparison with Analogues
| Compound | Experimental pKa | Computed pKa (DFT) |
|---|---|---|
| This compound | 8.3 | 7.8 |
| 4-Amino-2-bromo-6-fluorophenol | 8.1 | 7.6 |
| 2-Amino-3,5-dibromophenol | 9.0 | 8.4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
